molecular formula C11H10N2O2S B6316255 Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate CAS No. 959578-02-0

Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B6316255
CAS No.: 959578-02-0
M. Wt: 234.28 g/mol
InChI Key: DZGVWUXCYCXRJN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate typically involves the condensation of 3-pyridinecarboxaldehyde with 2-amino-4-methylthiazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiazoles.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and form adducts through intercalation, which is stabilized by hydrophobic and hydrogen bond interactions . This interaction can disrupt DNA replication and transcription, leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors involved in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of both a pyridine and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-9(11(14)15-2)13-10(16-7)8-4-3-5-12-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGVWUXCYCXRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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